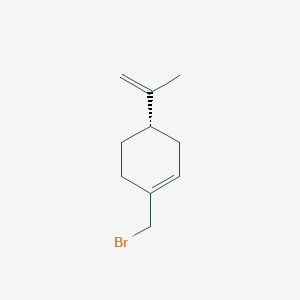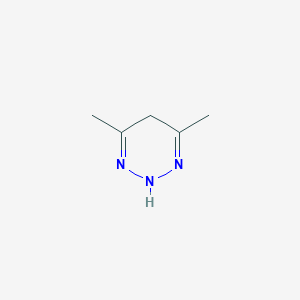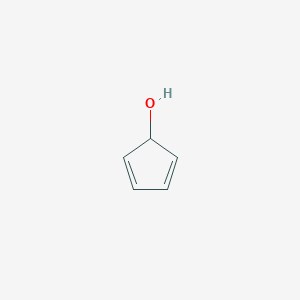
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is an organic compound with a complex structure that includes a cyclohexene ring, a bromomethyl group, and a methylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-(1-methylethenyl)cyclohexene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylethenyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylethenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 1-(chloromethyl)-4-(1-methylethenyl)-: Similar structure but with a chlorine atom instead of bromine.
Cyclohexene, 1-(hydroxymethyl)-4-(1-methylethenyl)-: Contains a hydroxymethyl group instead of a bromomethyl group.
Cyclohexene, 1-(methyl)-4-(1-methylethenyl)-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis.
Propiedades
| 83059-12-5 | |
Fórmula molecular |
C10H15Br |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
(4S)-1-(bromomethyl)-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7H2,2H3/t10-/m1/s1 |
Clave InChI |
ZIGJSHDTEJPOPR-SNVBAGLBSA-N |
SMILES isomérico |
CC(=C)[C@H]1CCC(=CC1)CBr |
SMILES canónico |
CC(=C)C1CCC(=CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)



![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

